Low-Temperature Oxide Formation Advantage
Thermogravimetric analysis of yttrium isopropoxide—whose chemistry Mazdiyasni et al. report as 'virtually identical' to dysprosium isopropoxide—shows decomposition to the oxide is over 90% complete at 200 °C in air, yielding Y₂O₃ with no detectable carbon contamination and 99.9+% purity [1]. Extrapolating to Dy(OiPr)₃ by class-level inference, oxide formation is achievable at temperatures roughly 360–500 °C lower than the deposition window of 560–700 °C reported for the β-diketonate precursor Dy(EDMDD)₃ under liquid-injection MOCVD conditions [2]. This temperature gap is critical for integration with temperature-sensitive substrates and CMOS back-end-of-line processes.
| Evidence Dimension | Temperature for oxide formation/deposition |
|---|---|
| Target Compound Data | >90% decomposition to oxide at 200 °C in air (Y(OiPr)₃ surrogate, class-level inference for Dy(OiPr)₃ per Ref. 1); decomposition quantitative to oxide |
| Comparator Or Baseline | Dy(EDMDD)₃: amorphous DyScO₃ films deposited at 560–700 °C by LI-MOCVD (Ref. 2) |
| Quantified Difference | Approximately 360–500 °C lower temperature for oxide formation with Dy(OiPr)₃ vs. Dy(EDMDD)₃ |
| Conditions | TGA: 0.1 g sample, 6 °C/min heating rate, air atmosphere (Ref. 1). Dy(EDMDD)₃: LI-MOCVD on Si substrates, vaporizer and susceptor temperature variation (Ref. 2). |
Why This Matters
Lower oxide formation temperature enables deposition on thermally fragile substrates and reduces thermal budget in semiconductor manufacturing, directly impacting process integration feasibility.
- [1] K. S. Mazdiyasni, C. T. Lynch, J. S. Smith, "The Preparation and Some Properties of Yttrium, Dysprosium, and Ytterbium Alkoxides," Inorg. Chem., 1966, 5 (3), pp 342–346. TGA data on p. 345: >90% decomposition at 200 °C in air; Y₂O₃ purity ≥99.9%; chemistry reported identical for Y, Dy, Yb with same alkoxy group. View Source
- [2] R. Thomas, P. Ehrhart, M. Roeckerath, S. van Elshocht, E. Rije, M. Luysberg, M. Boese, J. Schubert, M. Caymax, R. Waser, "Liquid Injection MOCVD of Dysprosium Scandate Films: Deposition Characteristics and High-κ Applications," J. Electrochem. Soc., 2007, 154, G147. Dy(EDMDD)₃ precursor deposition temperature range 560–700 °C. View Source
